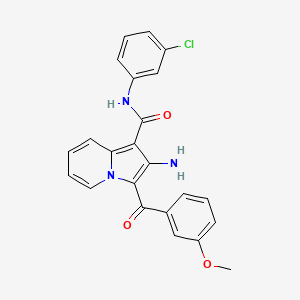

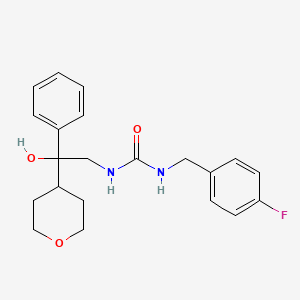

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase enzyme. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer, making it a promising target for cancer therapy.

Applications De Recherche Scientifique

Synthesis and Cytotoxicity

Researchers have synthesized various derivatives of indolizine and similar compounds, evaluating their cytotoxic activity against cancer cell lines. For instance, Hassan et al. (2014) developed 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, screening them for in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. The structural establishment of these compounds was based on comprehensive spectral data analysis, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).

Biological Activity and Dyeing Applications

Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives that contain selenium, for their application in dyeing polyester fibers and investigating their biological activities. These compounds demonstrated significant antioxidant, antitumor, and antimicrobial activities, showcasing their potential in creating sterile and biologically active fabrics for various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Photoluminescence and Optical Properties

Outlaw et al. (2016) studied 6-Amino-8-cyanobenzo[1, 2-b]indolizines, revealing their unique photoluminescent properties. These compounds exhibited reversible pH-dependent optical behavior characterized by a significant blue shift in fluorescence emission when protonated. This research opens avenues for using such compounds in developing new photoluminescent materials with potential applications in sensing and imaging (Outlaw, Zhou, Bragg, & Townsend, 2016).

Antimicrobial Agents

Sah et al. (2014) synthesized formazans from Mannich base derivatives, including those similar in structure to the queried compound, as antimicrobial agents. Their activity was evaluated against pathogenic bacterial and fungal strains, demonstrating moderate effectiveness. This indicates the potential of such compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Potential Application to Tropical Diseases

Zhang et al. (2014) focused on the synthesis of isoxazoline indolizine amides, targeting their application to tropical diseases. The strategic synthesis of indolizine core structures facilitated efficient derivatization, highlighting the potential of these compounds in addressing global health challenges (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

Propriétés

IUPAC Name |

2-amino-N-(3-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c1-30-17-9-4-6-14(12-17)22(28)21-20(25)19(18-10-2-3-11-27(18)21)23(29)26-16-8-5-7-15(24)13-16/h2-13H,25H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXROVJDQSGAMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/no-structure.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)

![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)

![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)

![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)

![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)

![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)